methyl (2E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate
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Overview
Description
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate is a heterocyclic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with amino and methoxy groups, as well as an acrylate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate typically involves the reaction of 2-amino-4-methoxypyridine with methyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen, followed by nucleophilic addition to the acrylate ester . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The acrylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated pyridine derivatives.
Scientific Research Applications
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the acrylate ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate can be compared with other similar compounds such as:
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate: Similar structure but different substitution pattern on the pyridine ring.
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate: Contains a bromine atom, which can influence its chemical properties and applications.
Properties
IUPAC Name |
methyl 3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESOIJQIRYUXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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